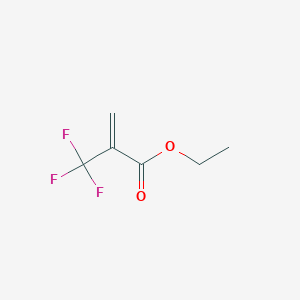

Ethyl 2-(trifluoromethyl)prop-2-enoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-3-11-5(10)4(2)6(7,8)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGNYCOGRUOTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466074 | |

| Record name | Ethyl 2-(trifluoromethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87769-68-4 | |

| Record name | Ethyl 2-(trifluoromethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Trifluoromethyl Prop 2 Enoate and Analogues

Established Synthetic Pathways for Alpha-Trifluoromethyl Acrylates

Established synthetic routes to α-trifluoromethyl acrylates often rely on the transformation of readily available halogenated precursors. These methods can involve multiple steps but provide reliable access to the target compounds.

Multi-Step Synthesis from Halogenated Precursors

The use of halogenated compounds as starting materials is a common strategy in the synthesis of fluorinated molecules. The following sections detail specific routes starting from such precursors.

Currently, there is limited specific literature detailing a direct synthetic route to ethyl 2-(trifluoromethyl)prop-2-enoate (B15533205) commencing from 1,2-dibromo-3,3,3-trifluoropropane (B1583363) and carbon monoxide. This pathway remains a less-documented approach in the synthesis of α-trifluoromethyl acrylates.

2-Bromo-3,3,3-trifluoropropene has emerged as a key precursor for the synthesis of α-trifluoromethyl acrylates and their analogues. One of the notable methods is the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene. This reaction, in the presence of an amine, leads to the formation of α-trifluoromethyl acrylamides, which are close analogues of the target ethyl ester.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a phosphine (B1218219) ligand. The choice of ligand and solvent is crucial for achieving high yields. For instance, the use of certain phosphine ligands in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective. The reaction proceeds under a carbon monoxide atmosphere at elevated temperatures.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | CO Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Bidentate Phosphine | NaHCO₃ | THF | 100 | 8 | up to 84% |

Condensation and Elimination Reactions (e.g., from related trifluorocrotonates)

Condensation and elimination reactions are fundamental transformations in organic synthesis and can be applied to the preparation of α,β-unsaturated systems. In the context of trifluoromethylated acrylates, a relevant example is the synthesis of ethyl 4,4,4-trifluorocrotonate, a β-trifluoromethyl acrylate (B77674), from ethyl 4,4,4-trifluoroacetoacetate. This process involves a reduction of the keto group, typically with a reducing agent like sodium borohydride, followed by dehydration of the resulting alcohol, which is an elimination reaction, often facilitated by a dehydrating agent such as phosphorus pentoxide. This sequence, while yielding the β-isomer, illustrates the application of condensation and elimination principles in the synthesis of trifluoromethylated acrylates.

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers efficient and selective methods for the construction of complex organic molecules. In the synthesis of α-trifluoromethyl acrylates and their precursors, these approaches are particularly valuable.

Hydroformylation of Fluorinated Olefins to Access Functionalized Building Blocks

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful tool for creating functionalized building blocks. The hydroformylation of fluorinated olefins, such as 3,3,3-trifluoropropene (B1201522), can provide access to aldehydes that are precursors to α-trifluoromethyl acrylates. For example, the rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene can yield 4,4,4-trifluorobutanal (B105314) with high selectivity for the linear product. This aldehyde can then potentially be further transformed into the desired acrylate through subsequent oxidation and esterification steps. The choice of ligand, such as Xantphos, is critical in controlling the regioselectivity of the hydroformylation reaction.

| Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (CO/H₂) | Product | Yield (%) | Linear:Branched Ratio |

|---|---|---|---|---|---|---|---|

| [Rh(OH)(cod)]₂ | Xantphos | Dimethylformamide | 80 | Atmospheric | 4,4,4-Trifluorobutanal | up to 90% | 99:1 |

Regio- and Stereoselectivity Control by Organofluorine Substituents

The trifluoromethyl (CF3) group is a powerful directing group in chemical synthesis due to its unique steric and electronic properties. cas.cn Its strong electron-withdrawing nature significantly influences the reactivity and selectivity of nearby functional groups. In the context of α,β-unsaturated esters, the CF3 group at the α-position makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Research into the reactivity of similar fluorinated substrates demonstrates that the regioselectivity of reactions is often dictated by the electronic effects of the fluorine substituents. cas.cn For instance, in addition reactions to the double bond of molecules like Ethyl 2-(trifluoromethyl)prop-2-enoate, nucleophiles will preferentially attack the β-position. Furthermore, the steric bulk of the CF3 group can influence the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another by directing the approach of incoming reagents from the less hindered face of the molecule. In radical-based protocols, the absence of directing groups can make regioselectivity less predictable; however, polar and steric effects still play a role, often favoring the least substituted sites. cas.cn

Cross-Coupling Reactions for C-CF3 Bond Formation (Contextual)

The formation of the carbon-trifluoromethyl (C-CF3) bond is a critical step in the synthesis of many fluorinated building blocks. Transition-metal-catalyzed cross-coupling reactions are among the most efficient methods for this transformation. researchgate.net These reactions typically involve coupling an organic halide or a similar pre-functionalized compound with a trifluoromethyl source. researchgate.net

Copper- and palladium-based catalysts are widely used for these transformations. For example, copper-catalyzed trifluoromethylation of aryl and vinyl halides using reagents like trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3), known as the Ruppert-Prakash reagent, is a common strategy. researchgate.netorganic-chemistry.org These reactions create C(sp²)-CF3 bonds, which are integral to forming precursors for compounds like this compound. A novel approach involves a silver fluoride (B91410) (AgF)-mediated fluorination combined with a cross-coupling reaction between a gem-difluoroolefin and a non-fluorinated olefin, providing direct access to α-CF3 alkenes. cas.cn This method generates the CF3 moiety in situ while simultaneously forming a new C-C bond. cas.cn

| Method | Catalyst/Mediator | CF3 Source | Substrate | Key Features |

| Copper-Catalyzed Trifluoromethylation | Copper(I) salts | TMSCF3 (Ruppert-Prakash reagent) | Aryl/Vinyl Halides | Broad applicability for C(sp²)-CF3 bond formation. organic-chemistry.org |

| Silver-Mediated Fluorinative Coupling | AgF | gem-difluoroolefin | Non-fluorinated olefin | In situ generation of CF3 group and C-C bond formation. cas.cn |

| Reductive Cross-Coupling | Transition Metals (e.g., Ni, Co) | Electrophilic "+CF3" reagents | Carbon Electrophiles | Efficient for forming C-CF3 bonds without pre-made organometallic reagents. researchgate.netresearchgate.net |

| Copper-Catalyzed Ring-Opening | Copper catalysts | Electrophilic CF3 reagents | Cyclopropanols | Forms C(sp³)-CF3 bonds to create β-CF3 substituted carbonyls. nih.gov |

Organocatalytic Strategies for Fluorinated Alpha,Beta-Unsaturated Esters

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in fluorine chemistry, offering a metal-free alternative for the synthesis of complex molecules. These methods often provide high levels of stereocontrol. For the synthesis of fluorinated α,β-unsaturated esters, organocatalysts can facilitate various transformations, including aldol (B89426) and Michael reactions, with high efficiency. A copper(I)-catalyzed, regioselective C-H α-trifluoromethylation of α,β-unsaturated esters using Togni's reagent has been shown to produce (E)-α-trifluoromethylated products in good yields. organic-chemistry.org

Asymmetric Synthesis Methods

Achieving enantioselectivity is crucial for the synthesis of chiral fluorinated molecules for pharmaceutical applications. Asymmetric organocatalysis provides an effective route to this goal. For instance, cinchona alkaloid derivatives have been successfully used as catalysts in the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins. nih.govrsc.org This reaction creates two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. nih.govrsc.org

Similarly, imidazolidinones have been employed as asymmetric catalysts for the direct enantioselective α-fluorination of aldehydes, a key transformation for producing chiral synthons. nih.gov Catalytic asymmetric hydrogenation represents another powerful strategy. By designing effective N,P-ligands for metal catalysts, various fluoromethylated olefins can be hydrogenated to produce enantioenriched products with excellent yields and enantioselectivities. nih.gov

| Catalyst Type | Reaction | Substrates | Key Outcome |

| Cinchona Alkaloid Derivative | Conjugate Addition | α-fluoroketoesters, Nitroolefins | Formation of fluorinated quaternary and tertiary chiral centers with high enantioselectivity. nih.govrsc.org |

| Imidazolidinone | α-Fluorination | Aldehydes | Generation of α-fluoro aldehydes as important chiral synthons. nih.gov |

| Chiral N,P-Ligands with Metal | Asymmetric Hydrogenation | Fluoromethylated Olefins | Synthesis of a variety of enantioenriched products bearing fluoromethylated stereocenters. nih.gov |

Electrochemical Synthesis of Fluoroalkylated Building Blocks

Electrochemical synthesis is gaining traction as a sustainable and powerful alternative to traditional redox chemistry. acs.org It avoids the need for stoichiometric chemical oxidants or reductants, relying instead on electric current to drive reactions. In the context of fluorine chemistry, electrochemistry offers novel pathways for the synthesis of fluoroalkylated building blocks.

A recently developed metal-free electrochemical protocol enables the chemo- and regioselective synthesis of various long-chain perfluoroalkyl aromatics. acs.orgacs.org This method uses easily handled cesium fluoride (CsF) as the fluorine source and gem-difluoroalkenes as substrates, demonstrating good tolerance for various functional groups and scalability to the gram level. acs.orgacs.org Electrochemical fluorination (ECF) has historically been a primary industrial method for producing per- and polyfluoroalkyl substances (PFAS), creating a mixture of both branched and linear isomers. researchgate.net

Sustainable and Green Chemistry Approaches in Fluorine Introduction (e.g., Ionic Liquids)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mudring.org In fluorine chemistry, this includes developing safer reagents and using more environmentally benign solvents. Ionic liquids (ILs) are often highlighted in this context. mudring.orgresearchgate.net

Reactivity and Mechanistic Investigations of Ethyl 2 Trifluoromethyl Prop 2 Enoate

Electronic Properties and Reactivity Modulation by the Trifluoromethyl Group

Ethyl 2-(trifluoromethyl)prop-2-enoate (B15533205) is an α,β-unsaturated ester characterized by the presence of a trifluoromethyl (-CF₃) group at the α-position. This substituent profoundly influences the electronic properties and reactivity of the molecule. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the entire prop-2-enoate system.

The primary consequence of this electron-withdrawing effect is the pronounced electrophilicity of the carbon-carbon double bond. The β-carbon atom, in particular, becomes highly susceptible to nucleophilic attack. This enhanced electrophilicity makes ethyl 2-(trifluoromethyl)prop-2-enoate a highly reactive substrate in various chemical transformations, most notably in conjugate addition reactions like the Michael reaction and in cycloaddition reactions. The trifluoromethyl group also contributes to the metabolic stability of molecules in which it is incorporated, a property that is highly valuable in the design of pharmaceuticals and agrochemicals.

The electronic modulation by the -CF₃ group can be quantified through computational studies, which often utilize density functional theory (DFT) to model the electronic landscape of the molecule. These studies can reveal the distribution of electron density and the energies of the frontier molecular orbitals, which are crucial for understanding its reactivity in cycloaddition reactions.

| Property | Influence of Trifluoromethyl Group | Consequence on Reactivity |

| Electronic Effect | Strong electron-withdrawing inductive effect (-I) | Increases the electrophilicity of the C=C double bond |

| Reactivity | Enhanced susceptibility to nucleophilic attack | Excellent dipolarophile in cycloaddition reactions |

| Stability | Increases metabolic stability in larger molecules | Valuable building block in medicinal chemistry |

Cycloaddition Reactions

The electronically deficient nature of the double bond in this compound makes it an excellent dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. These reactions are powerful tools for the synthesis of five-membered heterocyclic compounds in a regio- and stereoselective manner. wikipedia.org

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with a three-atom π-system containing 4 π-electrons) with a dipolarophile (an alkene or alkyne) to form a five-membered ring. organic-chemistry.org this compound serves as a highly reactive dipolarophile in these reactions. The reaction mechanism, selectivity, and kinetics are significantly influenced by the trifluoromethyl group. Theoretical studies, often employing DFT, have been instrumental in elucidating the intricate details of these reactions. For instance, the cycloaddition of nitrones with trifluoromethylated alkenes has been shown to be a polar process, with the transition states exhibiting a notable asynchronicity. researchgate.net

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process, meaning that the two new sigma bonds are formed in a single transition state. organic-chemistry.org However, for reactions involving highly polarized reactants, such as this compound, this concerted process is often asynchronous. researchgate.netresearchgate.netnih.gov An asynchronous mechanism implies that the formation of the two new sigma bonds is not perfectly simultaneous in the transition state; one bond begins to form before the other.

Computational studies have provided detailed insights into this phenomenon. For example, in the reaction of a nitrone with a trifluoromethylated prop-2-enoate, the transition state analysis reveals that the bond between the oxygen atom of the nitrone and the β-carbon of the acrylate (B77674) (which is highly electrophilic due to the CF₃ group) is more advanced than the bond between the carbon atom of the nitrone and the α-carbon of the acrylate. researchgate.netresearchgate.net This asynchronicity arises from the stabilization of partial charges that develop in the transition state due to the electronic disparity between the dipole and the dipolarophile. nih.gov In some cases, depending on the reactants and solvent effects, the mechanism can even shift from a concerted asynchronous pathway to a stepwise mechanism involving a zwitterionic intermediate. nih.gov

1,3-Dipolar cycloadditions can potentially yield different regioisomers and stereoisomers. The regioselectivity (the orientation of the dipole relative to the dipolarophile) and stereoselectivity (the relative configuration of the newly formed stereocenters) are critical aspects of these reactions. The trifluoromethyl group plays a decisive role in controlling both.

Computational studies have been highly successful in predicting and explaining the observed selectivity. The regioselectivity is often governed by a combination of electronic and steric factors. wikipedia.orgresearchgate.net For trifluoromethylated alkenes, the electronic effects typically dominate, favoring the formation of the isomer where the nucleophilic center of the dipole attacks the most electrophilic carbon of the dipolarophile. researchgate.net DFT calculations can be used to determine the activation energies for the formation of all possible isomers, with the lowest energy pathway corresponding to the experimentally observed major product. mdpi.com

The stereoselectivity of these reactions is also well-defined. 1,3-dipolar cycloadditions are typically stereospecific with respect to the dipolarophile, meaning that the stereochemistry of the alkene is retained in the product. wikipedia.org This is a hallmark of a concerted mechanism. When multiple stereoisomers are possible (e.g., endo vs. exo products), the preferred outcome can be predicted by analyzing the transition state geometries and energies, where steric and secondary orbital interactions play a role.

| Selectivity Type | Controlling Factors | Role of Trifluoromethyl Group |

| Regioselectivity | Electronic effects, steric hindrance | Directs the nucleophilic center of the dipole to the electron-deficient β-carbon |

| Stereoselectivity | Concerted mechanism, transition state stability | Enforces stereospecificity and influences the endo/exo preference |

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding the reactivity and selectivity in cycloaddition reactions. wikipedia.orgslideshare.net The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between the interacting orbitals, the more favorable the reaction. organic-chemistry.org

In the case of this compound, the electron-withdrawing CF₃ group significantly lowers the energy of its LUMO. This makes it a strong electron acceptor. For most common 1,3-dipoles (which are typically electron-rich), the dominant interaction is between the HOMO of the dipole and the LUMO of the trifluoromethylated dipolarophile (HOMO(dipole)-LUMO(dipolarophile) control). organic-chemistry.org

The regioselectivity can be predicted by examining the relative sizes of the orbital coefficients on the interacting atoms in the HOMO and LUMO. The preferred regioisomer is the one that results from the bonding of atoms with the largest orbital coefficients. wikipedia.org Reactivity indices derived from DFT calculations, such as the global electrophilicity index, can also be used to classify the reaction and predict its polar nature. nih.gov

| Orbital Interaction | Energy Gap | Reactivity |

| HOMO(dipole) - LUMO(dipolarophile) | Small (due to low LUMO of dipolarophile) | Dominant interaction, leading to high reactivity |

| HOMO(dipolarophile) - LUMO(dipole) | Large | Less significant contribution to the reaction |

Quantum chemical calculations, particularly using DFT, are essential for a quantitative understanding of the reaction mechanism. These methods allow for the calculation of the potential energy surface (PES), which maps the energy of the system as a function of the geometry of the reacting molecules. researchgate.net

By locating the transition states (saddle points on the PES) and the reactants and products (energy minima), the activation energies (the energy difference between the reactants and the transition state) for different reaction pathways can be determined. nih.gov The pathway with the lowest activation energy will be the kinetically favored one, and its corresponding product will be the major product observed experimentally.

For the 1,3-dipolar cycloaddition of this compound, computational studies would typically involve:

Locating Transition States: Finding the transition state structures for all possible regioisomeric and stereoisomeric pathways.

Calculating Activation Energies: Determining the Gibbs free energy of activation (ΔG‡) for each pathway. The relative values of ΔG‡ allow for the prediction of product ratios. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that a located transition state indeed connects the reactants to the desired products. researchgate.net

These computational results provide a detailed picture of the reaction mechanism, rationalizing the experimental observations regarding reaction rates and selectivity. researchgate.net

Diels-Alder Reactions with Fluorinated Dienophiles (Contextual)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.comyoutube.com The reactivity of the dienophile is a critical factor in the success of this reaction. Dienophiles substituted with electron-withdrawing groups are generally more reactive. libretexts.orglibretexts.org

This compound, with its electron-deficient double bond due to the trifluoromethyl group, is expected to be a reactive dienophile in Diels-Alder reactions. The trifluoromethyl group enhances the electrophilicity of the alkene, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), facilitating the reaction.

While specific examples of Diels-Alder reactions involving this compound are not extensively detailed in the reviewed literature, the general principles of cycloadditions with fluorinated dienophiles suggest that it would readily react with electron-rich dienes. The reaction is anticipated to proceed via a concerted mechanism, forming a cyclohexene derivative with the trifluoromethyl group in a stereochemically defined position. wikipedia.org The stereochemical outcome, particularly the endo/exo selectivity, would be influenced by secondary orbital interactions between the trifluoromethyl group and the developing pi-system of the transition state. wikipedia.org

Conjugate Addition Reactions (Michael Additions)

The pronounced electrophilicity of the β-carbon in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles.

The electron-withdrawing nature of the trifluoromethyl group significantly activates the double bond towards nucleophilic attack. This activation facilitates the addition of a wide range of nucleophiles to the β-position of the propenoate system.

Lithium enolates are potent carbon nucleophiles that readily participate in conjugate addition reactions with α,β-unsaturated esters. chemtube3d.comnih.gov The reaction between a lithium enolate and this compound is expected to proceed efficiently to form a new carbon-carbon bond.

The general mechanism involves the attack of the enolate on the β-carbon of the ester, leading to the formation of a new enolate intermediate. This intermediate is then protonated upon workup to yield the final adduct. The success of the conjugate addition is often favored under conditions of thermodynamic control, which allows for the reversible direct addition to the carbonyl group to revert and the more stable conjugate addition product to be formed. chemtube3d.com

Table 1: Expected Reactivity of this compound with Lithium Enolates

| Nucleophile (Lithium Enolate) | Expected Product | Reaction Conditions |

| Lithium enolate of acetone | Ethyl 4-(trifluoromethyl)-4-oxobutanoate | Aprotic solvent (e.g., THF), low temperature |

| Lithium enolate of ethyl acetate | Diethyl 2-(trifluoromethyl)glutarate | Aprotic solvent (e.g., THF), low temperature |

| Lithium enolate of cyclohexanone | Ethyl 3-(2-oxocyclohexyl)-2-(trifluoromethyl)propanoate | Aprotic solvent (e.g., THF), low temperature |

This table is illustrative and based on the general reactivity of α,β-unsaturated esters with lithium enolates.

This compound is susceptible to attack by both carbon and sulfur nucleophiles. The addition of carbon nucleophiles, such as organocuprates or stabilized carbanions, would lead to the formation of a new carbon-carbon bond at the β-position.

The reaction with sulfur nucleophiles, known as the sulfa-Michael addition, is particularly noteworthy. Research has shown that the addition of thiols to α-trifluoromethyl acrylates can proceed spontaneously, without the need for a catalyst. nih.gov This enhanced reactivity is attributed to the significant lowering of the energy barrier for the reaction induced by the trifluoromethyl group. The reaction mechanism likely involves a solvent-assisted proton transfer in the rate-determining step. This catalyst-free approach offers a highly efficient method for the formation of β-thio-α-(trifluoromethyl)propanoates.

Table 2: Examples of Sulfa-Michael Addition to α-Trifluoromethylacrylates

| Thiol Nucleophile | Product | Conditions |

| Thiophenol | Ethyl 3-(phenylthio)-2-(trifluoromethyl)propanoate | Catalyst-free, polar aprotic solvent |

| Benzyl (B1604629) mercaptan | Ethyl 3-(benzylthio)-2-(trifluoromethyl)propanoate | Catalyst-free, polar aprotic solvent |

| 1-Propanethiol | Ethyl 3-(propylthio)-2-(trifluoromethyl)propanoate | Catalyst-free, polar aprotic solvent |

This table is based on the reported reactivity of α-trifluoromethylacrylates.

The development of stereoselective Michael additions is a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric and diastereomeric purity.

While specific studies on the stereoselective Michael additions to this compound are limited, research on analogous fluorinated Michael acceptors, such as gem-difluorovinyl and trifluorovinyl systems, has demonstrated the potential for high stereoselectivity. researchgate.net The presence of fluorine atoms can significantly influence the electronic properties and steric environment of the transition state, leading to excellent control over the stereochemical outcome. These studies have shown that the Michael addition to such fluorinated acceptors can be achieved with high stereoselectivity, a finding that has been supported by theoretical calculations. researchgate.net This suggests that this compound would also be a promising substrate for the development of stereoselective conjugate addition methodologies.

Stereoselective Michael Additions

Elucidation of Stereoselectivity through Theoretical Calculations

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the mechanistic nuances of reactions involving α-trifluoromethylacrylates. nih.gov Studies investigating the thia-Michael addition of thiols to these substrates have employed DFT to analyze the reaction's energy profile. researchgate.net These computational models help to elucidate the electronic effects of the trifluoromethyl (CF3) group on the transition states of the reaction. For the uncatalyzed Michael addition of both arene- and alkanethiols to tert-butyl trifluoromethyl acrylate in polar aprotic solvents, DFT calculations have revealed a significant lowering of the energy barrier for the reaction, an effect attributed to the presence of the CF3 group. nih.govresearchgate.net The calculations suggest a mechanism involving a probable solvent-assisted proton transfer in the rate-determining step. nih.gov By modeling the Gibbs energy profile for the 1,4-addition, researchers can compare the reactivity of different substrates, such as methyl acrylate versus its trifluoromethylated analog, providing a quantitative basis for the observed reactivity and stereoselectivity. researchgate.net

Double Michael Additions for Heterocycle Synthesis

The strong electrophilic nature of this compound makes it an excellent substrate for double Michael additions, a powerful strategy for the one-pot synthesis of complex heterocyclic structures. This approach is particularly valuable for constructing fluorinated N-heterocycles, which are significant motifs in medicinal chemistry. rsc.org The tandem aza-Michael addition/cyclization sequence allows for the efficient assembly of these rings from simple, achiral starting materials under mild conditions. beilstein-journals.org

Reactions with Chiral Amino Amides, Amino Acids, and Amino Alcohols

The aza-Michael reaction of β-fluoroalkylated acrylates, including this compound, with various nitrogen-based nucleophiles provides access to a range of fluoroalkylated β-amino acid derivatives. rsc.org These reactions can be carried out under catalyst- and solvent-free conditions, highlighting an environmentally friendly approach to these valuable building blocks. rsc.orgresearchgate.net The use of chiral auxiliaries or chiral aminating agents allows for asymmetric induction in these reactions. researchgate.net For instance, enantioenriched β-trifluoromethylated β-amino acids can be obtained through diastereoselective aza-Michael additions, which can then serve as precursors for enantiopure trifluoromethylated analogues of important heterocycles like β-lactams and dihydroquinolin-4-ones. rsc.org

Diastereoselectivity in Product Formation (e.g., up to 99:1)

High levels of diastereoselectivity are a key feature of Michael additions to α,β-unsaturated systems containing a trifluoromethyl group. In the synthesis of fluoroalkylated β-amino acid derivatives via aza-Michael addition, product yields can reach as high as 99%. rsc.org By carefully selecting the reaction conditions and catalysts, it is possible to control the stereochemical outcome. For example, base-catalyzed diastereodivergent thia-Michael additions of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been reported to yield chiral thia-Michael adducts with high diastereoselectivities. rsc.org The choice of base catalyst (e.g., i-Pr2NEt, DABCO, or P2-t-Bu) can effectively switch the diastereoselectivity of the product. rsc.org This high degree of stereocontrol is crucial for the synthesis of optically active compounds.

Catalyst-Free Michael Additions

A significant advancement in the reactivity of α-trifluoromethyl acrylates is the discovery of spontaneous, uncatalyzed Michael additions. nih.gov The potent electron-withdrawing nature of the trifluoromethyl group sufficiently activates the double bond, enabling reactions with nucleophiles like thiols and amines to proceed without the need for an external Brønsted or Lewis base catalyst. nih.govresearchgate.netresearchgate.net This catalyst-free approach has been successfully applied to the thia-Michael addition of both arene- and alkanethiols to tert-butyl trifluoromethyl acrylate. nih.gov Similarly, aza-Michael reactions with β-fluoroalkylated acrylates can provide the corresponding β-amino acid derivatives in high yields under catalyst- and solvent-free conditions. rsc.org These methods offer considerable advantages in terms of environmental impact and operational simplicity, avoiding issues associated with harsh catalysts and simplifying product purification. researchgate.net

Catalyst-Free Michael Addition Product Yields

| Nucleophile | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Amines | β-Fluoroalkylated Acrylates | Solvent-Free | Up to 99% | rsc.org |

| Thiols | tert-Butyl Trifluoromethyl Acrylate | Polar Aprotic Solvents | High | nih.gov |

| Various Amines | α,β-Unsaturated Nitriles, Esters, Ketones | Neat | Excellent | researchgate.net |

Other Significant Transformations

Intramolecular Cyclization Reactions for Fluorinated Heterocycles

This compound and related compounds are valuable precursors for the synthesis of fluorinated heterocycles via intramolecular cyclization. These reactions provide a direct route to oxygen-, sulfur-, and nitrogen-containing heterocyclic compounds that incorporate a trifluoromethyl group. nih.gov A notable method is the photoredox-catalyzed trifluoromethylative intramolecular cyclization, which proceeds under mild conditions with high tolerance for various functional groups. nih.gov This strategy has been successfully employed to prepare a diverse range of CF3-containing heterocycles of different ring sizes. nih.gov The mechanism often involves the formation of a Michael adduct, which then undergoes an intramolecular nucleophilic substitution or cycloaddition to form the final heterocyclic product. researchgate.net

Examples of Fluorinated Heterocycles from Intramolecular Cyclization

| Reaction Type | Resulting Heterocycle Class | Key Features | Reference |

|---|---|---|---|

| Photoredox-Catalyzed Cyclization | Oxygen-, Sulfur-, or Nitrogen-containing heterocycles | Mild conditions, high functional group tolerance | nih.gov |

| Michael Adduct Cyclization | Trifluoromethylated 4,5-dihydrofurans | One-pot synthesis, excellent selectivity | researchgate.net |

Rearrangement Reactions (e.g., Allylic Isomerization leading to gamma-Trifluoromethylated Amines)

The synthesis of γ-trifluoromethylated amines represents a significant area of interest in medicinal and materials chemistry, owing to the unique properties conferred by the trifluoromethyl group. While direct rearrangement of this compound itself is not a standard transformation, it serves as a critical starting material for the synthesis of precursors that can undergo strategic rearrangement reactions. A key example is the synthesis of α,γ-chiral trifluoromethylated amines through the stereospecific isomerization of α-chiral allylic amines. nih.govnih.govresearchgate.net

Once the α-chiral allylic amine is synthesized, a base-catalyzed stereospecific isomerization can be employed to generate a mixture of the corresponding primary enamine and imine. This transformation effectively transfers the chirality from the α-position to the γ-position. nih.gov Subsequent diastereoselective reduction of this imine/enamine intermediate yields the target α,γ-chiral γ-trifluoromethylated amines with high enantioselectivity and diastereoselectivity. nih.govnih.govresearchgate.net This method provides a direct pathway to chiral trifluoromethylated building blocks that are of considerable interest in drug discovery. nih.gov

The following table outlines representative examples of the base-catalyzed isomerization and subsequent reduction to form α,γ-chiral γ-trifluoromethylated amines from α-chiral allylic amine precursors.

| Allylic Amine Precursor | Base Catalyst | Reducing Agent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer | Yield |

|---|---|---|---|---|---|

| (R)-4-phenyl-1,1,1-trifluorobut-3-en-2-amine | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Diisobutylaluminium hydride (DIBAL-H) | >20:1 | 95% | High |

| (R)-4-(4-methoxyphenyl)-1,1,1-trifluorobut-3-en-2-amine | TBD | DIBAL-H | 10:1 | 96% | Good |

| (R)-4-(naphthalen-2-yl)-1,1,1-trifluorobut-3-en-2-amine | TBD | DIBAL-H | >20:1 | 97% | High |

Carbene Transfer Reactions for Cyclopropanation (Contextual with trifluoromethylated carbene sources)

This compound, being an electron-deficient alkene, presents a challenging substrate for traditional cyclopropanation reactions. The electron-withdrawing nature of both the ester and the trifluoromethyl groups deactivates the double bond towards electrophilic attack by many common carbene species. However, recent advancements in catalysis have provided methods for the cyclopropanation of such electron-poor olefins. rochester.edu

The reaction involves the transfer of a carbene fragment to the double bond of the alkene to form a cyclopropane (B1198618) ring. When a trifluoromethylated carbene source, such as that generated from trifluorodiazoethane or other precursors, is used, this reaction can lead to the formation of highly valuable trifluoromethylated cyclopropanes. These motifs are of significant interest in the development of pharmaceuticals and agrochemicals.

The success of the cyclopropanation of electron-deficient alkenes like this compound is highly dependent on the catalytic system employed. Traditional methods often result in low yields or fail altogether. rsc.org Modern approaches that have shown promise for related substrates include:

Transition Metal Catalysis: Rhodium(II) and copper(I) complexes are commonly used to catalyze carbene transfer reactions. For electron-deficient alkenes, the choice of ligand on the metal center is crucial to modulate the reactivity of the metal-carbene intermediate. While some studies have reported difficulties with simple acrylates, rsc.org the use of more reactive carbene precursors or specialized catalytic systems can overcome these limitations.

Biocatalysis: Engineered hemoproteins, such as myoglobin variants, have emerged as powerful catalysts for asymmetric cyclopropanation. rochester.edu These biocatalysts can exhibit unique reactivity, including radical mechanisms, that are effective for the cyclopropanation of electron-deficient alkenes with high diastereo- and enantioselectivity. rochester.edu

Ylide-mediated Cyclopropanation: The reaction of a stabilized ylide with the electron-deficient alkene can also lead to the formation of a cyclopropane ring. This approach avoids the direct use of a free carbene.

The following table provides a conceptual overview of potential outcomes for the cyclopropanation of an electron-deficient alkene, contextualized for this compound, with a trifluoromethylated carbene source, based on modern catalytic methods.

| Catalyst Type | Carbene Source | Expected Product | Potential Stereoselectivity | Key Considerations |

|---|---|---|---|---|

| Rh(II) or Cu(I) complex with chiral ligands | Trifluoromethyl diazomethane | Ethyl 1,2-bis(trifluoromethyl)cyclopropane-1-carboxylate | Potentially high diastereo- and enantioselectivity | Ligand design is critical to overcome substrate deactivation. |

| Engineered Myoglobin | Ethyl diazoacetate (as a model carbene source) | Ethyl 2-(trifluoromethyl)cyclopropane-1-carboxylate | Potentially high diastereo- and enantioselectivity | Biocatalyst engineering can be tailored for specific substrates. |

| Sulfur Ylide | (Trifluoromethyl)dimethylsulfonium ylide | Ethyl 2-(trifluoromethyl)-1-(trifluoromethyl)cyclopropane-1-carboxylate | Generally lower stereocontrol unless a chiral ylide is used | The nucleophilic nature of the ylide can be effective for electron-poor alkenes. |

Applications in Advanced Organic Synthesis

Ethyl 2-(trifluoromethyl)prop-2-enoate (B15533205) as a Versatile Synthetic Building Block.researchgate.net

The chemical reactivity of ethyl 2-(trifluoromethyl)prop-2-enoate is dominated by the electron-withdrawing nature of the trifluoromethyl group, which strongly activates the double bond towards nucleophilic attack. This inherent reactivity makes it an excellent substrate for a variety of transformations, enabling the construction of molecules with enhanced metabolic stability and specific conformational properties, which are highly desirable in medicinal chemistry and materials science.

This compound serves as a valuable component in cycloaddition reactions and tandem reaction sequences, facilitating the rapid assembly of complex molecular frameworks. Its activated double bond readily participates in reactions with dienes and other multi-functional reagents, leading to the formation of carbocyclic and heterocyclic ring systems. The trifluoromethyl group in the resulting adducts can then be further manipulated or can serve to modulate the biological and physical properties of the final compound. While specific examples of highly complex scaffolds originating directly from this ester are still emerging in the literature, its utility in Michael addition reactions is a well-established strategy for carbon-carbon and carbon-heteroatom bond formation, which is fundamental to the synthesis of elaborate organic structures.

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceutical agents. This compound and its derivatives have been successfully employed in stereospecific and diastereoselective reactions to generate advanced intermediates with defined stereocenters.

A notable example involves the highly diastereoselective synthesis of optically pure trifluoromethyl-substituted heterocycles. This is achieved through a double Michael addition of chiral amino amides, amino acids, or amino alcohols to a closely related trifluoromethyl building block, methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate. These reactions proceed with high diastereoselectivity, often exceeding a 99:1 ratio, and provide good to excellent yields. researchgate.net The stereochemical outcome is dictated by the chirality of the starting amino derivative, allowing for the predictable synthesis of specific stereoisomers.

The following table summarizes the diastereoselective synthesis of various trifluoromethylated heterocyclic intermediates:

| Chiral Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-2-amino-N-benzyl-3-methylbutanamide | Trifluoromethylated imidazolidinone | >99:1 | 85 |

| (S)-Phenylalanine | Trifluoromethylated oxazolidinone | 95:5 | 78 |

| (S)-2-amino-3-methyl-1-butanol | Trifluoromethylated oxazolidine | 98:2 | 92 |

| (R)-2-aminopropan-1-ol | Trifluoromethylated oxazolidine | 97:3 | 90 |

| (S)-2-amino-2-phenylethanol | Trifluoromethylated oxazolidine | >99:1 | 96 |

Data compiled from studies on the double Michael addition to methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate, a close structural and reactive analog of this compound.

Furthermore, the use of chiral auxiliaries attached to the nucleophile or the Michael acceptor can effectively control the stereochemical course of conjugate addition reactions involving trifluoromethylated acrylates. This strategy enables the synthesis of enantiomerically enriched acyclic intermediates that are valuable precursors for a wide range of target molecules.

Synthesis of Fluorinated Heterocyclic Compounds

The incorporation of a trifluoromethyl group into heterocyclic rings is a widely used strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a key starting material for the synthesis of a variety of trifluoromethylated heterocycles.

As previously mentioned, the double Michael addition of chiral bifunctional nucleophiles to trifluoromethylated acrylate (B77674) systems provides a direct and highly diastereoselective route to trifluoromethylated imidazolidine, oxazolidine, and thiazolidine (B150603) derivatives.

Imidazolidinones: The reaction with chiral amino amides leads to the formation of trifluoromethylated imidazolidin-4-ones.

Oxazolidinones and Oxazolidines: Chiral amino acids and amino alcohols react to yield the corresponding trifluoromethylated oxazolidin-4-ones and oxazolidines, respectively.

Thiazolidinones: Similarly, the use of chiral amino thiols would be expected to produce trifluoromethylated thiazolidin-4-ones, although specific examples are less commonly reported in the initial literature.

These reactions typically proceed under mild conditions and offer a reliable method for the synthesis of these important heterocyclic scaffolds with excellent stereocontrol. researchgate.net

4-Hydroxy-2-(trifluoromethyl)quinolines are an important class of compounds with applications in medicinal chemistry. A common and effective method for their synthesis is the Conrad-Limpach reaction. wikipedia.orgjptcp.com In this approach, an aniline (B41778) is condensed with a β-ketoester, in this case, ethyl 4,4,4-trifluoroacetoacetate, a close structural analog of the enoate. The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization to furnish the quinoline (B57606) ring system.

Aniline + Ethyl 4,4,4-trifluoroacetoacetate → 4-Hydroxy-2-(trifluoromethyl)quinoline

This reaction is typically carried out at elevated temperatures, and the use of an inert, high-boiling solvent can significantly improve the yield of the cyclized product. This method provides a straightforward entry to a range of substituted 4-hydroxy-2-(trifluoromethyl)quinolines by simply varying the starting aniline.

Pyrazolo[3,4-d]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. The synthesis of trifluoromethylated pyrazolo[3,4-d]pyrimidines can be achieved through the cyclocondensation of a trifluoromethylated building block with a hydrazine (B178648) derivative.

While a direct synthesis from this compound is not explicitly detailed, a plausible synthetic route would involve the reaction of a trifluoromethylated β-ketoester (derived from the enoate) or a similar trifluoromethylated three-carbon component with a substituted hydrazine. For instance, the condensation of ethyl 4,4,4-trifluoroacetoacetate with a 5-aminopyrazole derivative is a common strategy to construct the pyrazolo[3,4-d]pyrimidine core. The trifluoromethyl group from the ketoester is incorporated into the final heterocyclic product. This approach allows for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives with potential applications as kinase inhibitors and other therapeutic agents.

Construction of Trifluoromethyl-Substituted Cyclopropanes

The synthesis of cyclopropanes featuring a trifluoromethyl (CF3) group is a significant area of research, as this structural motif is found in numerous biologically active compounds. The introduction of the CF3 group can profoundly influence a molecule's physicochemical properties. Various synthetic strategies have been developed to construct these valuable building blocks.

One prominent method involves the rhodium-catalyzed cyclopropanation of alkenes. Research has demonstrated the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with a range of alkenes, catalyzed by a specific adamantylglycine-derived dirhodium complex, Rh2(R-PTAD)4. organic-chemistry.orgnih.gov This method is highly effective, yielding trifluoromethyl-substituted cyclopropanes with high levels of diastereoselectivity (greater than 94%) and excellent enantioselectivity (ranging from 88% to over 98%). organic-chemistry.orgnih.gov The catalyst system is noted for its ability to produce the chiral cyclopropane (B1198618) product in both high yield and high enantioselectivity, often as a single diastereomer. researchgate.net While the reaction performs well with styrene (B11656) derivatives, unactivated alkenes have shown lower reactivity. organic-chemistry.org To improve efficiency and handling, a two-step protocol has also been developed that generates the necessary diazo intermediate in situ. organic-chemistry.org

Another effective approach is a two-step sequence involving the [3+2] cycloaddition of electron-deficient alkenes with in situ generated 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2), which is followed by the extrusion of dinitrogen (N2) from the intermediate pyrazoline. bohrium.com This metal-free method produces trisubstituted trifluoromethyl cyclopropanes in good yields (39–90%) and is compatible with a variety of functional groups, making it scalable for multigram preparations. bohrium.com However, a limitation of this particular protocol is that key steps are often not stereoselective, resulting in approximately 1:1 mixtures of diastereomers which may require subsequent separation. bohrium.com Other methodologies include inorganic base-mediated cycloaddition reactions, which offer high yields and broad substrate scope. researchgate.net

| Method | Catalyst/Reagent | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Cyclopropanation | Rh2(R-PTAD)4 | Reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. | High Diastereoselectivity (>94%), Excellent Enantioselectivity (88->98% ee) | organic-chemistry.orgnih.gov |

| [3+2] Cycloaddition / N2 Extrusion | In situ generated CF3CHN2 | Metal-free, two-step sequence with electron-poor alkenes. Good functional group tolerance. | Generally non-diastereoselective (ca. 1:1 mixture) | bohrium.com |

| Base-Mediated Cycloaddition | Potassium Phosphate | Reaction of dienes and enynes with trifluoromethyl diazomethane. | High yields (up to 89%) | researchgate.net |

Development of Trifluoromethyl-Bearing Synthons for Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles. uni-muenchen.de The trifluoromethyl (CF3) group, in particular, is valued for its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. uni-muenchen.de Consequently, the development of versatile trifluoromethyl-bearing synthons—compact, functionalized molecules designed for efficient incorporation into larger structures—is of paramount importance. This compound serves as a key example of such a building block, providing a reactive scaffold for the synthesis of complex fluorinated compounds. These synthons are instrumental in creating novel drug candidates with improved efficacy and pharmacokinetic properties. uni-muenchen.de

Design and Synthesis of Fluorine-Containing Functionalized Drug Candidates

The strategic introduction of fluorine atoms or fluoroalkyl groups into a potential drug molecule can lead to significant improvements in its therapeutic properties. cas.cn Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity and membrane permeability. uni-muenchen.de It is estimated that approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom. cas.cnsci-hub.se

The synthesis of these functionalized candidates often relies on the use of specialized fluorinated building blocks. nih.gov For instance, synthons can be used to prepare complex unnatural fluorine-containing amino acids, which are valuable components for creating peptides with enhanced stability and novel structural conformations. nih.gov The design process involves identifying key positions within a lead compound where fluorine substitution would be most beneficial. Subsequently, synthetic routes are devised that employ robust and efficient methods for incorporating the fluorine or CF3 group, often through the use of versatile synthons like this compound or related structures. nih.gov

Utilization of Trifluoroethyl Isatin Ketimines as 1,3-Dipoles in Asymmetric Cycloadditions (Contextual)

A powerful illustration of the utility of trifluoromethyl-bearing synthons is the application of N-2,2,2-trifluoroethylisatin ketimines in asymmetric cycloaddition reactions. These ketimines function as effective 1,3-dipoles, reacting with various dipolarophiles to construct complex, chiral heterocyclic scaffolds that are of significant interest in drug discovery. mdpi.com

Specifically, the organocatalytic asymmetric [3+2] cycloaddition of these ketimines has been extensively studied. mdpi.comresearchgate.net When reacted with electron-deficient alkenes, such as β-trifluoromethyl enones, these reactions can be catalyzed by chiral bifunctional squaramide-tertiary amine catalysts. nih.govacs.org This approach provides highly efficient access to structurally diverse 3,2'-pyrrolidinyl spirooxindoles that bear a vicinally bis(trifluoromethyl)-substituted pyrrolidine (B122466) moiety. nih.govacs.org These complex products are synthesized with excellent stereocontrol, often creating four contiguous stereocenters in high yields and with outstanding diastereoselectivity and enantioselectivity. nih.govacs.org The versatility of this method has been demonstrated with a wide range of substrates, including cinnamaldehydes, nitroolefins, and cyclic 2,4-dienones, consistently producing highly functionalized spirocyclic oxindoles. mdpi.comresearchgate.net

| Dipolarophile | Catalyst Type | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| β-Trifluoromethyl Enones | Chiral Squaramide-Tertiary Amine | Vicinally Bis(trifluoromethyl)-Substituted 3,2'-Pyrrolidinyl Spirooxindoles | High yields, excellent diastereo- and enantioselectivity | nih.govacs.org |

| Nitroolefins | Squaramide | 5'-Trifluoromethyl-spiro[pyrrolidin-3,2'-oxindoles] | High yields (70–95%), excellent dr (>20:1) and ee (94–>99%) | mdpi.com |

| Cinnamaldehydes | Not Specified | 4-Methylene-3,4-dihydro-2H-pyrrole core products | High regio-, diastereo-, and enantioselectivity | researchgate.net |

| Cyclic 2,4-dienones | Chiral Primary Amine | Chiral Pyrrolidine Spirocyclic Indole Derivatives | Good to excellent dr (3:1–>19:1) and ee (82–95%) | mdpi.com |

| Unsymmetrical Dicarbonyl-Activated Alkenes | Bifunctional Squaramide | 5'-Trifluoromethylated 3,2'-Pyrrolidinyl Spirooxindoles | High regio-, diastereo-, and enantioselectivity | acs.org |

Applications in Polymer Science and Materials Chemistry

Design and Engineering of Functional Fluorinated Polymers

The strategic use of fluorinated monomers is a key method for the chemical modification of polymers to improve their properties. The introduction of bulky, fluorine-containing groups, such as the trifluoromethyl group found in Ethyl 2-(trifluoromethyl)prop-2-enoate (B15533205), along a polymer backbone is an effective strategy for developing functional polymers with tailored characteristics. rsc.org The significant electronegativity of the trifluoromethyl group (3.5 on the Pauling scale) and its ability to form intermolecular interactions like C-F…H bonds contribute to modified macroscopic properties of the resulting polymers. rsc.org

A significant challenge in the application of high-performance polymers, such as aromatic polyimides, is their often limited solubility, which complicates processing. The incorporation of bulky pendant groups is a recognized method to improve solubility. rsc.org Introducing trifluoromethyl groups into the polymer structure can disrupt chain packing and reduce intermolecular forces, leading to greatly improved solubility in common organic solvents. For instance, a series of fluorinated polyimides containing multiple bulky pendant trifluoromethylphenyl groups demonstrated excellent solubility, reaching up to 20 wt% in solvents like NMP, CHCl₃, and THF at room temperature. rsc.org This enhanced solubility and processability is a critical advantage for creating films and coatings from otherwise intractable polymer materials.

Table 1: Comparison of Properties in Fluorinated vs. Non-Fluorinated Polyimides

| Property | Fluorinated Polyimides with -CF3 groups | Non-Fluorinated Counterparts | Reference |

|---|---|---|---|

| Solubility | Excellent; up to 20 wt% in NMP, CHCl₃, THF | Limited or insoluble in tested solvents | rsc.org |

| Dielectric Constant (1 MHz) | Low (2.69–2.85) | Higher | rsc.org |

| Water Absorption | Low (0.59–0.68%) | Higher | rsc.org |

| Optical Transparency | High (cut-off wavelengths 327–343 nm) | Lower | rsc.org |

The properties conferred by the trifluoromethyl group make polymers derived from monomers like Ethyl 2-(trifluoromethyl)prop-2-enoate suitable for several specialized applications.

Anticorrosion Coatings: The hydrophobic nature of trifluoromethyl groups can be leveraged to create protective coatings. researchgate.net Hybrid sol-gel coatings synthesized with methacrylate (B99206) precursors have demonstrated excellent corrosion protection for aluminum alloys, acting as effective barriers against corrosive agents. researchgate.net The incorporation of fluorinated monomers can further enhance this hydrophobicity and barrier properties.

Gel Polymer Electrolytes (GPEs): GPEs are crucial components in electrochemical devices such as batteries and electrochromic devices. nih.gov They are typically composed of a polymer matrix retaining a liquid electrolyte. nih.gov The addition of fluorinated side chains to the polymer matrix, which can be achieved by copolymerizing with monomers like this compound, is investigated to decrease flammability and potentially enhance ionic conductivity. researchgate.net Research on PMMA-based GPEs shows that modifying the polymer matrix is a key strategy to improve performance, and fluorination offers a promising path toward developing high-performance GPEs for solid-state devices. nih.gov

Polymer Exchange Membranes (PEMs): Anion exchange membranes (AEMs) are critical components in alkaline fuel cells. xmu.edu.cn Novel AEMs have been developed based on copolymers of fluoro-polyacrylate. xmu.edu.cn These membranes have demonstrated ionic conductivities up to 10⁻² S·cm⁻¹ at room temperature and low methanol (B129727) permeability, which are desirable properties for fuel cell applications. xmu.edu.cn The use of fluorinated monomers in the synthesis of these membranes contributes to their performance, with one such membrane achieving a maximum power density of 43.2 mW·cm⁻² in a fuel cell assembly. xmu.edu.cn

While often considered negligible, end-groups can have a significant influence on the macroscopic properties of fluoropolymers. 20.210.105 Unlike polymers with hydrogen-containing end-groups, those with trifluoromethyl end-groups can exhibit enhanced thermal stability. 20.210.105researchgate.net This is attributed to the high bond strength of the C-F bond (approx. 460 kJ/mol) compared to the C-H bond (approx. 410 kJ/mol). 20.210.105

In the polymerization of trifluoroethylene, for example, the use of an initiator that generates •CF3 radicals leads exclusively to chains terminated by CF3 end-groups. researchgate.net These resulting polymers show high thermal stability, with degradation in an oxidative atmosphere starting at 362 °C and increasing to 428 °C for higher molar mass versions. researchgate.net Furthermore, the CF3 end-group serves as an effective label for polymer characterization. Using ¹⁹F NMR spectroscopy, the molar masses of the polymer can be accurately determined. researchgate.net

Fundamental Studies on Fluorinated Polymer Properties

The incorporation of trifluoromethyl groups via monomers like this compound systematically alters the fundamental properties of the resulting polymers.

Table 2: Key Properties Influenced by Trifluoromethyl Groups in Polymers

| Property | Effect of -CF3 Group Incorporation | Research Finding | Reference |

|---|---|---|---|

| Thermal Stability | Increased | PTrFE with CF3 end-groups shows degradation starting at 362–428 °C. | researchgate.net |

| Dielectric Constant (Dk) | Reduced | Fluorinated polyimides exhibit Dk values of 2.69–2.85. Modified epoxy resins show Dk values of 2.03–3.80. | rsc.orgresearchgate.net |

| Hydrophobicity | Increased | Epoxy resins with -CF3 groups show low moisture absorption (0.47–0.95%) and high water contact angles (94.9–105.0°). | researchgate.net |

| Glass Transition Temp. (Tg) | Varies | Fluorinated polyimides show high Tg (259–281 °C). Modified epoxy resins show Tg of 50–160 °C. | rsc.orgresearchgate.net |

| Solubility | Improved | Bulky -CF3 groups disrupt chain packing, enhancing solubility in organic solvents. | rsc.org |

| Electronic Properties | Altered | Lowers the HOMO energy level in polymer donors for solar cells. | rsc.org |

These fundamental changes arise from several factors. The bulky nature of the -CF3 group increases the free volume within the polymer matrix, which can enhance the mobility of molecular chains and improve solubility. rsc.orgresearchgate.net Its high electronegativity and the low polarizability of the C-F bond contribute to intrinsically low dielectric constants and reduced water absorption, making these materials suitable for microelectronics and optoelectronics. rsc.orgresearchgate.net

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For "Ethyl 2-(trifluoromethyl)prop-2-enoate (B15533205)," a combination of ¹⁹F, ¹³C, and ¹H NMR experiments is essential for a complete structural assignment.

Fluorine-19 NMR for Trifluoromethyl Group Analysis

Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of "Ethyl 2-(trifluoromethyl)prop-2-enoate," the ¹⁹F NMR spectrum is expected to exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the double bond and the ester functionality. Generally, trifluoromethyl groups in similar electronic environments resonate in a characteristic region of the ¹⁹F NMR spectrum. The absence of coupling to other fluorine atoms simplifies the spectrum, and any potential long-range coupling to the vinylic protons would likely be minimal.

Table 1: Expected ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|

Carbon-13 NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. For "this compound," distinct signals are expected for each of the six carbon atoms. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the nearby carbon atoms. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The olefinic carbons (C2 and C3) will have distinct chemical shifts, with the carbon atom attached to the trifluoromethyl group (C2) being significantly deshielded. The carbonyl carbon of the ester group will resonate at a characteristic downfield position. The ethyl group will show two distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons.

Table 2: Predicted ¹³C NMR Data and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~165 | s |

| C2 | ~130 | q (quartet) |

| C3 | ~125 | s |

| CF₃ | ~122 | q (quartet) |

| -OCH₂- | ~62 | s |

Proton NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In "this compound," the two vinylic protons on the C3 carbon are diastereotopic and are expected to appear as two distinct signals, likely singlets or very finely split multiplets due to long-range coupling with the CF₃ group. The ethyl group will present a typical quartet for the methylene protons (-OCH₂-), coupled to the three protons of the methyl group, which in turn will appear as a triplet.

Table 3: Predicted ¹H NMR Data and Assignments for this compound

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| =CH₂ (vinylic) | 6.0 - 7.0 | s, s (two singlets) | 1H, 1H |

| -OCH₂- | ~4.3 | q (quartet) | 2H |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For "this compound" (C₆H₇F₃O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For this specific compound, characteristic fragment ions would be expected from the loss of an ethoxy radical (•OCH₂CH₃), a neutral ethanol (B145695) molecule (HOCH₂CH₃), or the trifluoromethyl radical (•CF₃).

Table 4: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 168.0398 |

| [M - OCH₂CH₃]⁺ | 123.0163 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of "this compound" would be characterized by strong absorption bands for the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C), and the carbon-fluorine bonds (C-F) of the trifluoromethyl group.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Alkene C=C | Stretch | 1630 - 1650 |

| C-F | Stretch | 1100 - 1300 (strong, multiple bands) |

| C-O (ester) | Stretch | 1000 - 1300 |

| =C-H | Stretch | 3010 - 3095 |

X-ray Diffraction for Solid-State Structure Determination (if crystalline derivatives exist)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While "this compound" is a liquid at room temperature, it is conceivable that crystalline derivatives could be synthesized. Should a suitable crystalline derivative be obtained, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the crystal lattice. This technique would unequivocally confirm the connectivity and stereochemistry of the compound. The successful crystallographic analysis of related cyanoacrylate derivatives suggests that obtaining crystalline samples of functionalized "this compound" is a feasible approach for unambiguous structure determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of this compound, enabling both the determination of its purity and the identification of potential volatile impurities or byproducts stemming from its synthesis. This method combines the superior separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry.

In a typical GC-MS analysis, a sample of this compound is volatilized and introduced into a gas chromatograph. The separation of components is achieved as the sample travels through a capillary column, with different compounds exhibiting varying retention times based on their volatility and interaction with the column's stationary phase. While specific retention times are dependent on the exact analytical conditions (e.g., column type, temperature program, carrier gas flow rate), the elution order provides a reliable means of separating the target compound from other volatile species.

Following separation in the GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint, allowing for confident identification of the compound.

For this compound (molar mass: 168.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be dictated by the molecule's structure, with key fragments arising from the cleavage of the ester group and the stable trifluoromethyl moiety.

The primary application of GC-MS in the context of this compound is the verification of its purity. By integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all detected peaks, a quantitative measure of purity can be obtained. Commercial-grade this compound is often cited with purities of ≥95%, with higher purity grades of ≥99.5% achievable through methods like distillation.

Furthermore, GC-MS is instrumental in the analysis of volatile products that may be present as impurities. These can include unreacted starting materials from the synthesis process, such as ethanol or 2-(trifluoromethyl)prop-2-enoic acid, or side-products formed during the reaction. The identification of these trace components is crucial for quality control and for understanding the reaction pathways.

Interactive Data Table: Illustrative GC-MS Parameters for Volatile Analysis

Below is a representative table outlining typical parameters for a GC-MS analysis suitable for this compound. Note: Specific values for retention time and mass fragments for this particular compound are not widely available in public databases and would need to be determined experimentally.

| Parameter | Value | Purpose |

| Gas Chromatograph (GC) | ||

| Column Type | Capillary Column (e.g., HP-5MS) | Provides high-resolution separation of volatile compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for general-purpose analysis. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for good separation efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Temperature Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 280°C | Separates compounds based on their boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization method for creating reproducible mass spectra. |

| Ionization Energy | 70 eV | Standard energy for creating fragment ions. |

| Mass Range | 40-400 amu | Covers the expected mass range of the parent compound and its fragments. |

| Ion Source Temperature | 230 °C | Maintains the ions in a gaseous state. |

| Quadrupole Temperature | 150 °C | Ensures stable ion flight paths. |

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Enantioselective Catalytic Systems for Transformations of Ethyl 2-(trifluoromethyl)prop-2-enoate (B15533205)

A primary frontier in the utilization of ethyl 2-(trifluoromethyl)prop-2-enoate is the development of catalytic systems that can control the stereochemistry of its transformations with high efficiency and enantioselectivity. The synthesis of chiral molecules containing trifluoromethyl groups is of paramount importance, particularly in the pharmaceutical and agrochemical industries.

Recent advancements in asymmetric catalysis for other trifluoromethylated compounds provide a roadmap for future research. For instance, highly enantioselective methods have been developed for the synthesis of trifluoromethylated cyclopropanes using Ruthenium(II)-Pheox catalysts. montclair.edu Similarly, chiral Rhodium(II) and Copper(I) catalysts have been successfully employed for asymmetric trifluoromethylthiolation through the enantioselective acs.orgnih.gov-sigmatropic rearrangement of sulfonium (B1226848) ylides. The enantioselective hydrogenation of related α-trifluoromethylidene lactams has been achieved with exceptional control using Rh/f-spiroPhos complexes. chimia.ch

Future efforts will likely focus on adapting and optimizing these and other catalyst families—such as those based on nickel, palladium, and iridium—for reactions involving this compound. nih.govacs.org Organocatalysis, which has shown success in the asymmetric aza-Henry reaction of trifluoromethyl ketimines using amino acid-derived quaternary ammonium (B1175870) salts, represents another promising avenue. nih.govresearchgate.net The goal is to create a versatile toolbox of catalysts capable of directing various transformations, including conjugate additions, cycloadditions, and hydrogenations, to yield specific enantiomers of complex fluorinated molecules.

| Catalyst System | Transformation | Reported Yield | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ru(II)-Pheox | Asymmetric Cyclopropanation | Up to 99% | Up to 97% | montclair.edu |

| Chiral Rh(II) and Cu(I) Complexes | Asymmetric Trifluoromethylthiolation | Up to 98% | Up to 98% | |

| Rh/f-spiroPhos | Enantioselective Hydrogenation | Not specified | Up to 99.9% | chimia.ch |

| Quaternary Ammonium Salts | Asymmetric aza-Henry Reaction | Good to Excellent | Moderate to Good | nih.govresearchgate.net |

| Palladium/BINAP Complexes | Enantioselective Fluorination | High | High | nih.gov |

Exploration of Novel Reactivity Modes and Unprecedented Synthetic Pathways

The electron-withdrawing nature of the trifluoromethyl group strongly activates the double bond of this compound, making it a highly reactive Michael acceptor. This intrinsic reactivity opens the door to a wide range of synthetic pathways. While conjugate additions are a known reactivity mode, future research will delve into more complex and unprecedented transformations.

One area of exploration is the use of this compound in cycloaddition reactions to construct complex, fluorinated ring systems. researchgate.net Its utility as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions could lead to novel heterocyclic scaffolds. Furthermore, the reactivity of related fluorinated building blocks, such as ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, in nucleophilic reactions to form various heterocycles suggests similar potential for this compound in multicomponent reactions and cascade sequences. acs.org

Another significant area is polymerization. As a highly electron-withdrawing monomer, it is well-suited for anionic polymerization. researchgate.net A key opportunity lies in its radical copolymerization with electron-donating monomers like vinyl ethers or styrene (B11656). researchgate.net This process can lead to the formation of perfectly alternating copolymers, materials with highly regular structures and potentially unique properties that are inaccessible through the homopolymerization of either monomer. researchgate.net Exploring these novel polymerization pathways will be crucial for developing new functional materials.

Integration of this compound Synthesis and Applications into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.com The synthesis of this compound and its subsequent transformations are well-suited for this technological shift. Industrial processes, such as the one patented by Tosoh F-Tech, already employ continuous flow reactors to enhance yield and control reaction parameters for its synthesis.